molecular formula C8H7NO5 B12561520 4-[(nitrooxy)methyl]Benzoic acid

4-[(nitrooxy)methyl]Benzoic acid

Cat. No.: B12561520
M. Wt: 197.14 g/mol
InChI Key: NXYIECYJINSHGC-UHFFFAOYSA-N
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Description

4-[(Nitrooxy)methyl]Benzoic acid is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitrooxy group (-ONO2) attached to the methyl group of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(nitrooxy)methyl]Benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-benzoic acid with silver nitrate in the presence of an acid catalyst in acetonitrile at reflux temperature. The reaction mixture is then cooled, and a polar aprotic solvent is added to precipitate the product . Another method involves the nitration of benzoic acid derivatives using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The separation and purification steps, such as filtration and recrystallization, are also scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(Nitrooxy)methyl]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitrate esters.

    Reduction: The nitrooxy group can be reduced to form hydroxylamine derivatives.

    Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrooxy group can yield nitrate esters, while reduction can produce hydroxylamine derivatives .

Scientific Research Applications

4-[(Nitrooxy)methyl]Benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(nitrooxy)methyl]Benzoic acid involves the release of nitrate ions, which can participate in various biochemical pathways. The nitrooxy group can undergo redox reactions, leading to the formation of reactive nitrogen species that can interact with molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Nitrooxy)methyl]Benzoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of nitrate esters and other nitrogen-containing compounds .

Properties

IUPAC Name

4-(nitrooxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-8(11)7-3-1-6(2-4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYIECYJINSHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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